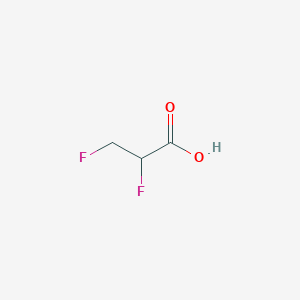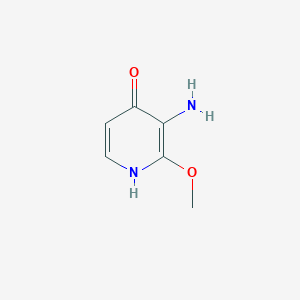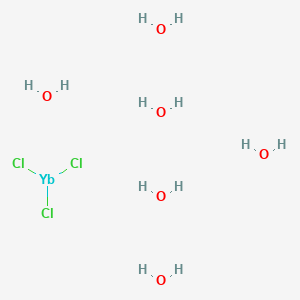
(1-Tert-butylazetidin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Tert-butylazetidin-3-yl)methanamine is an organic compound featuring a four-membered azetidine ring substituted with a tert-butyl group at the first position and a methanamine group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Tert-butylazetidin-3-yl)methanamine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as 3-chloropropylamine and tert-butylamine.
Substitution Reaction: The tert-butyl group is introduced via nucleophilic substitution reactions, often using tert-butyl halides under basic conditions.
Introduction of the Methanamine Group: The methanamine group is typically introduced through reductive amination of the corresponding ketone or aldehyde precursor.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions (e.g., temperature, pressure) are adjusted to scale up the production efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: N-oxides and other oxidized forms.
Reduction Products: Various amine derivatives.
Substitution Products: Modified azetidine derivatives with different substituents.
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Synthesis: It serves as a building block in the synthesis of more complex molecules.
Biology and Medicine:
Pharmaceuticals: this compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Biological Studies: It is used in studies exploring the interaction of small molecules with biological targets.
Industry:
Materials Science: The compound is explored for its potential in creating new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which (1-Tert-butylazetidin-3-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved are often elucidated through biochemical assays and computational modeling.
Comparación Con Compuestos Similares
Azetidine: The parent compound without the tert-butyl and methanamine groups.
N-tert-Butylazetidine: Similar structure but lacks the methanamine group.
3-Azetidinylmethanamine: Similar structure but lacks the tert-butyl group.
Uniqueness: (1-Tert-butylazetidin-3-yl)methanamine is unique due to the combination of the tert-butyl and methanamine groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions in various applications, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
(1-tert-butylazetidin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(2,3)10-5-7(4-9)6-10/h7H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVSBMCDUQPJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Azabicyclo[4.1.0]heptan-3-one](/img/structure/B7960259.png)
![6-Fluorobenzo[d]isoxazole](/img/structure/B7960271.png)



![2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B7960309.png)
![Benzo[d]oxazol-4-ylmethanol](/img/structure/B7960319.png)

![Methyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B7960335.png)

